Octane, 1-(1,1-dimethylethoxy)-

Description

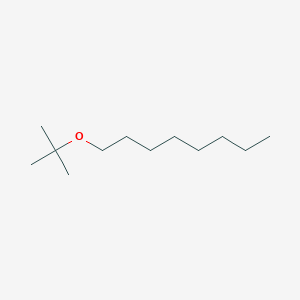

Octane, 1-(1,1-dimethylethoxy)- is an organic compound classified as an unsymmetrical ether. wikipedia.org Specifically, it is a tertiary ether, a structural motif of growing importance in various fields of chemical science. Its molecular formula is C12H26O. epa.govlookchem.com The structure consists of an octyl group and a tert-butyl group linked by an oxygen atom. This particular arrangement of a long, straight-chain alkyl group and a bulky tertiary alkyl group imparts specific chemical properties that are of interest in synthetic and materials chemistry.

Chemical Properties of Octane, 1-(1,1-dimethylethoxy)-

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-5-6-7-8-9-10-11-13-12(2,3)4/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJWXUJMLBHMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472123 | |

| Record name | Octane, 1-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-70-7 | |

| Record name | Octane, 1-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Octane, 1 1,1 Dimethylethoxy

Catalytic Etherification Approaches

Recent research has highlighted the efficacy of lanthanide triflates as catalysts for the synthesis of tert-butyl ethers. These methods provide milder and more selective alternatives to traditional synthetic routes.

Ytterbium(III) Triflate [Yb(OTf)₃] Catalyzed Synthesis of Octane, 1-(1,1-dimethylethoxy)-

Ytterbium(III) triflate [Yb(OTf)₃] has emerged as a potent catalyst for the synthesis of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govresearchgate.net This methodology has been shown to significantly reduce reaction times, achieving high conversions of alcohols to their corresponding tert-butyl ethers. nih.govacs.org

The efficiency of the Yb(OTf)₃-catalyzed synthesis of Octane, 1-(1,1-dimethylethoxy)- is highly dependent on the careful optimization of reaction parameters. nih.govacs.org A detailed study on the reaction of octan-1-ol revealed that the choice of solvent, temperature, and catalyst loading are critical for maximizing the yield of the desired tert-butyl ether. nih.gov

Initial investigations explored various anhydrous solvents, including dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH₃CN), 1,4-dioxane, and dimethylformamide (DMF). nih.gov Acetonitrile and nitromethane (B149229) were identified as suitable solvents for further optimization. researchgate.net

Temperature plays a significant role in this transformation. For instance, increasing the reaction temperature from room temperature to 60 °C for one hour using Yb(OTf)₃ as the catalyst resulted in a 70% yield of tert-butyl octyl ether. nih.gov Further elevation of the temperature to 80 °C was found to be optimal for the tert-butylation of octan-1-ol. nih.govacs.org

The amount of catalyst used is another crucial factor. Studies have shown that a catalyst loading of 5 mol % of Yb(OTf)₃ provides the best results for the tert-butyl ether protection of alcohols. nih.govacs.org

Table 1: Optimization of Reaction Conditions for the Synthesis of Octane, 1-(1,1-dimethylethoxy)- using Yb(OTf)₃

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol %) | Boc₂O (equiv) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 40 | 10 | 2.3 | No Reaction |

| 2 | Nitromethane | 60 | 10 | 2.3 | - |

| 3 | Acetonitrile | 60 | 5 | 2.3 | 70 |

| 4 | Acetonitrile | 80 | 5 | 2.3 | 92 |

Data sourced from multiple experimental reports. nih.govresearchgate.net

The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is a key parameter in the Yb(OTf)₃-catalyzed etherification. Research indicates that using 2.3 equivalents of Boc₂O is the optimal condition for the catalytic tert-butyl ether protection of alcohols, including the synthesis of Octane, 1-(1,1-dimethylethoxy)-. nih.govacs.org This excess of Boc₂O helps to drive the reaction towards the formation of the desired ether product.

The Yb(OTf)₃-catalyzed protocol demonstrates a broad substrate scope, effectively facilitating the tert-butylation of a wide range of primary and secondary alcohols, as well as phenols. nih.gov This method shows high selectivity, allowing for the protection of alcohols in the presence of other functional groups such as alkenes, alkynes, N-Boc, and alkyl halides. nih.gov This selectivity makes it a valuable tool in complex organic synthesis where chemoselectivity is paramount.

Erbium(III) Triflate [Er(OTf)₃] Catalyzed Synthesis of Octane, 1-(1,1-dimethylethoxy)-

Erbium(III) triflate [Er(OTf)₃] has also been identified as an effective catalyst for the protection of alcohols as tert-butyl ethers. acs.orgresearchgate.net This catalyst offers the advantage of operating under mild and environmentally friendly conditions.

A significant advantage of the Er(OTf)₃-catalyzed method is the ability to perform the reaction under solvent-free conditions at room temperature. acs.orgresearchgate.net This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. organic-chemistry.orgorganic-chemistry.org The use of a catalytic amount (5 mol %) of Er(OTf)₃ is sufficient to achieve high yields and selectivity for a broad range of substrates, including aliphatic (primary, secondary, and tertiary) alcohols and phenols. acs.orgresearchgate.net Furthermore, the catalyst can be easily recovered from the aqueous phase after the reaction and reused multiple times without a significant loss in its catalytic activity, further enhancing the sustainability of this method. researchgate.net

Comparative Analysis of Lanthanide Triflate Catalysts for Etherification Efficiency and Selectivity

Lanthanide triflates (Ln(OTf)₃) have been identified as exceptionally effective Lewis acid catalysts for the synthesis of ethers, including the formation of octane, 1-(1,1-dimethylethoxy)- through the addition of 1-octanol (B28484) to isobutylene (B52900). The catalytic performance is intrinsically linked to the identity of the lanthanide metal, with variations in ionic radius directly influencing Lewis acidity and, consequently, catalytic activity.

Research into the addition of alcohols to olefins catalyzed by lanthanide triflates has revealed a consistent trend: catalytic activity generally increases as the ionic radius of the lanthanide ion decreases. This is because a smaller ionic radius leads to a higher charge density and thus stronger Lewis acidity. In a representative reaction involving the addition of methanol (B129727) to isobutylene, the catalytic activity of Ln(OTf)₃ was observed to follow the sequence: La < Ce < Pr < Nd < Sm < Eu < Gd < Tb < Dy < Ho < Er < Tm < Yb < Lu. Consequently, ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃), which has an even smaller ionic radius, are frequently recognized for their superior efficiency in promoting such etherification reactions.

Table 1: Comparative Activity of Lanthanide Triflates in a Representative Etherification

This table illustrates the general trend in catalytic activity as a function of the lanthanide ion's radius for the addition of methanol to isobutylene.

Contemporary Synthetic Strategies for Tertiary Ethers Relevant to Octane, 1-(1,1-dimethylethoxy)-

The pursuit of more efficient and sustainable methods for constructing tertiary ethers has led to the development of innovative synthetic strategies that move beyond classical approaches. These contemporary methods often feature milder reaction conditions, enhanced selectivity, and greater functional group tolerance.

Redox-Driven Etherification Methodologies

Redox-driven methodologies represent a paradigm shift in ether synthesis, often involving the generation of reactive intermediates through oxidation or reduction events. For the synthesis of tertiary ethers, these strategies can be particularly advantageous. One such approach is electrochemical oxidation, where an alcohol can be anodically converted into a reactive alkoxy radical. This species can then be trapped by an olefin to form the desired ether, offering a green alternative that obviates the need for chemical oxidants. Another sophisticated strategy is redox-neutral catalysis, where a single catalyst facilitates both oxidative and reductive events within a catalytic cycle. Photoredox catalysis, for example, can generate radical intermediates under exceptionally mild conditions, enabling etherification reactions with high degrees of precision and functional group compatibility.

C-H Activation and Functionalization Routes for Ether Synthesis

The direct functionalization of unactivated C-H bonds is a frontier in organic synthesis, and its application to ether formation is a testament to its power. Conceptually, the synthesis of octane, 1-(1,1-dimethylethoxy)- via C-H activation could involve the direct coupling of 1-octanol with a C-H bond of a suitable precursor like isobutane. While direct C(sp³)-H etherification is challenging, significant progress has been made using transition metal catalysts based on palladium, rhodium, or copper. These methods are highly atom-economical as they circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Decarboxylative Approaches in Ether Formation

Decarboxylative cross-coupling reactions have emerged as a versatile tool for the formation of C-O bonds, utilizing readily available carboxylic acids or their derivatives as starting materials. The core principle of this approach is the extrusion of carbon dioxide to generate a reactive carbon-centered intermediate that subsequently participates in ether formation. For the synthesis of a tertiary ether, a derivative of a tertiary carboxylic acid, such as a Barton ester, can undergo decarboxylation upon exposure to light or a radical initiator to produce a tertiary alkyl radical, which can then be intercepted by an alcohol like 1-octanol. Furthermore, transition metal-catalyzed versions of this reaction, often employing silver or copper catalysts, have been developed to facilitate the coupling of carboxylic acids with alcohols under mild conditions.

Comparative Analysis of Modern and Traditional Etherification Techniques Applied to Octane, 1-(1,1-dimethylethoxy)- Precursors

A comparative examination of synthetic routes to octane, 1-(1,1-dimethylethoxy)- highlights the evolution from classical methods to more advanced, efficient strategies. The primary precursors for this target molecule are 1-octanol and a source of the tert-butyl moiety, such as isobutylene or tert-butanol (B103910).

A cornerstone of traditional ether synthesis, the Williamson ether synthesis, is ill-suited for the preparation of octane, 1-(1,1-dimethylethoxy)-. This method, which involves the reaction of an alkoxide with an alkyl halide, would necessitate the use of a tertiary halide like tert-butyl chloride. Under the basic reaction conditions, this combination strongly favors an E2 elimination pathway, yielding isobutylene as the predominant product rather than the desired ether.

A more viable traditional method is the acid-catalyzed addition of 1-octanol to isobutylene. This reaction proceeds via the protonation of isobutylene by a strong acid, such as sulfuric acid, to form a stable tert-butyl cation, which is then trapped by 1-octanol. While effective, this approach suffers from the use of harsh, corrosive acids that can promote side reactions and generate significant waste.

In contrast, modern catalytic methods offer significant advantages. As detailed earlier, lanthanide triflates catalyze the addition of 1-octanol to isobutylene with high efficiency and selectivity under much milder conditions. The most advanced strategies, including redox-driven methods and C-H functionalization, promise even greater efficiency and atom economy by enabling more direct and selective bond formations. These contemporary approaches represent the cutting edge of ether synthesis, offering pathways that are not only more efficient but also more environmentally benign.

Table 2: Comparative Analysis of Synthetic Methods for Octane, 1-(1,1-dimethylethoxy)- Precursors

Mechanistic Investigations of Octane, 1 1,1 Dimethylethoxy Formation and Reactivity

Reaction Mechanisms in Catalytic Etherification of Octane, 1-(1,1-dimethylethoxy)-

The catalytic etherification to produce Octane, 1-(1,1-dimethylethoxy)- from 1-octanol (B28484) and a tert-butyl source, such as tert-butanol (B103910) or di-tert-butyl dicarbonate (B1257347), is a process governed by intricate mechanistic pathways. The use of acid catalysts, particularly Lewis acids, is pivotal in facilitating this transformation.

Catalytic Cycles and Role of Lewis Acid Coordination in Reagent Activation

The etherification process is often catalyzed by Lewis acids, such as iron(III) triflate (Fe(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), which play a crucial role in activating the reagents. nih.govresearchgate.net The catalytic cycle typically begins with the coordination of the Lewis acid to an oxygen atom of one of the reactants. For instance, in reactions involving di-tert-butyl dicarbonate (Boc₂O), the Lewis acid coordinates to a carbonyl oxygen of Boc₂O. This coordination enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, 1-octanol. researchgate.net

In systems utilizing tert-butanol, a synergistic effect between a Brønsted acid (like HCl) and a Lewis acid (like FeCl₃) can significantly enhance reactivity. Computational studies have shown that the Lewis acid can facilitate the protonation of the alcohol, forming a more reactive intermediate. nih.gov Specifically, the formation of a t-BuOH₂⁺···[FeCl₄]⁻ ion pair is energetically favored over the simple hydrogen-bonded complex of t-BuOH and HCl, indicating that the Lewis acid lowers the energy barrier for alcohol activation. nih.gov This dual activation strategy provides a powerful tool for promoting etherification reactions that might otherwise be sluggish.

The catalytic cycle proceeds through the formation of various intermediates, ultimately leading to the desired ether product and regeneration of the catalyst. The specific nature of the catalytic cycle can be influenced by the choice of catalyst, solvent, and reaction conditions.

Elucidation of Key Intermediates: Chelate Complexes, Mixed Anhydrides, and Tetrahedral Adducts

The pathway from reactants to products in the catalytic etherification of 1-octanol involves several key intermediates. Following the initial activation of the electrophile by the Lewis acid, the nucleophilic 1-octanol attacks the activated species. In the case of using di-tert-butyl dicarbonate, this attack leads to the formation of a tetrahedral adduct. researchgate.net

This adduct can then evolve through different pathways. One proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate. The dissociation of the initial adduct allows the Lewis acid to tightly coordinate with an oxygen atom, shifting the equilibrium towards the formation of a mixed anhydride. researchgate.net This intermediate is a critical juncture in the reaction pathway.

Chelate complexes can also play a significant role, particularly in stabilizing reactive intermediates. youtube.comyoutube.com While not explicitly detailed for this specific reaction in the provided context, the principles of chelation, where a single ligand binds to a central metal atom at two or more points, are known to enhance the stability of complexes. youtube.comyoutube.com In the context of catalytic etherification, chelation could occur between the Lewis acid catalyst and a multi-dentate intermediate, influencing the stereochemical outcome and reaction rate.

Transition State Analysis and Energy Profiles for C-O Bond Formation

The formation of the crucial C-O bond in Octane, 1-(1,1-dimethylethoxy)- proceeds through a transition state whose energy dictates the reaction rate. In the mechanism involving a mixed anhydride intermediate, the reaction is proposed to proceed via a six-membered transition state. researchgate.net This organized assembly facilitates the transfer of the tert-butyl group from the anhydride to the oxygen of the 1-octanol, with the concurrent loss of carbon dioxide and tert-butanol. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for mapping the energy profiles of these reactions. nih.govresearchgate.net These calculations can determine the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction pathway. For example, DFT calculations have been used to show the energetic favorability of Lewis acid-facilitated protonation of tert-butanol. nih.gov The energy profile for the entire catalytic cycle would reveal the rate-determining step, which is the step with the highest energy transition state. Understanding these energy profiles is essential for optimizing reaction conditions to favor the desired product formation.

Influence of Stereoelectronic and Steric Effects on Reaction Pathways and Selectivity of Octane, 1-(1,1-dimethylethoxy)- Formation

The successful synthesis of Octane, 1-(1,1-dimethylethoxy)- is not only dependent on the catalytic system but is also heavily influenced by stereoelectronic and steric factors. These effects can dictate the feasibility of the reaction and the selectivity towards the desired ether product over potential side reactions.

The Williamson ether synthesis, a classic method for preparing ethers, provides a fundamental framework for understanding these influences. masterorganicchemistry.com This S_N2 reaction involves the attack of an alkoxide on an alkyl halide. For the synthesis of tert-butyl octyl ether, one might consider two pathways: the reaction of sodium octyloxide with tert-butyl bromide or the reaction of sodium tert-butoxide with 1-bromooctane (B94149).

From a steric perspective, the S_N2 mechanism is highly sensitive to crowding at the reaction center. Tertiary alkyl halides, like tert-butyl bromide, are generally poor substrates for S_N2 reactions due to significant steric hindrance, which favors elimination reactions instead. masterorganicchemistry.comyoutube.com Therefore, the reaction of sodium octyloxide with tert-butyl bromide would likely lead to the formation of isobutylene (B52900) as the major product. Conversely, the reaction of sodium tert-butoxide, a bulky nucleophile, with a primary alkyl halide like 1-bromooctane is more favorable for substitution, although the bulkiness of the nucleophile can still promote some elimination. masterorganicchemistry.comyoutube.com

Stereoelectronic effects, which pertain to the influence of orbital overlap on reaction pathways, also play a crucial role. vu.nl In the context of glycosylation reactions, which share mechanistic similarities with etherification, the nature of protecting groups can modulate the reactivity of the participating molecules. vu.nl Similarly, in the formation of *Octane, 1-(1,1-dimethylethoxy)-, the electronic properties of the catalyst and the substrates will influence the stability of intermediates and the energy of transition states. For instance, the use of a Lewis acid to coordinate with an oxygen atom alters the electronic distribution in the molecule, thereby activating it for nucleophilic attack. nih.govresearchgate.net

Kinetic Studies and Factors Governing Reaction Rates in Ether Synthesis

Kinetic studies are essential for understanding the factors that govern the rate of formation of Octane, 1-(1,1-dimethylethoxy)-. These studies involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constants.

Several factors can influence the reaction rate, including temperature, catalyst concentration, and the nature of the reactants. For instance, in the iron-catalyzed etherification of secondary alcohols, the reaction rate was observed to be dependent on temperature. acs.org Monitoring the reaction progress can also provide insights into the reaction mechanism. For example, the observation of the formation and subsequent consumption of a symmetrical ether intermediate in a cross-etherification reaction suggests a stepwise mechanism. acs.org

In the context of synthesizing fuel ethers like ethyl tert-butyl ether (ETBE), kinetic models have been developed to describe the reaction progress. acs.orgresearchgate.net These models often take into account the non-idealities of the liquid phase and mass transfer effects, especially when using solid catalysts like ion-exchange resins. researchgate.net For the synthesis of *Octane, 1-(1,1-dimethylethoxy)-, a similar approach could be employed to develop a kinetic model that accurately predicts the reaction rate under various conditions.

The choice of catalyst is paramount. For example, in the synthesis of di-n-octyl ether from 1-octanol, the use of ion-exchange resins as catalysts has been investigated. ub.edu The reaction rate in such systems is influenced by the swelling of the resin and the polarity of the reaction medium. ub.edu Similarly, for the formation of tert-butyl octyl ether, the catalytic activity would be a key determinant of the reaction rate. Optimization of catalyst loading and reaction temperature is crucial; for example, in Yb(OTf)₃-catalyzed etherification, a decrease in catalyst loading or an extended reaction time led to lower yields, possibly due to deprotection of the ether product. researchgate.net

Below is a data table summarizing the optimization of reaction conditions for a related tert-butyl ether formation, which highlights the impact of catalyst loading and reaction time on product yield. researchgate.net

Table 1: Optimization of Reaction Conditions for tert-Butyl Ether Formation

| Entry | Catalyst Loading (mol %) | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 6 | 60 | 16 |

| 2 | 10 | 12 | 60 | 16 |

| 3 | 10 | 6 | 40 | 29 |

This data illustrates the delicate balance of reaction parameters required to achieve optimal yields in catalytic etherification.

Advanced Reactivity and Derivatization Studies of Octane, 1 1,1 Dimethylethoxy

C-H Bond Functionalization Research

A comprehensive review of the scientific literature indicates that specific research focusing on the undirected C-H bond functionalization of Octane, 1-(1,1-dimethylethoxy)- has not been extensively reported. Methodologies such as iridium-catalyzed C-H borylation are powerful tools for the diversification of simple alkanes and functionalized molecules. researchgate.netacs.org However, dedicated studies applying these methods to Octane, 1-(1,1-dimethylethoxy)- are not presently available.

Undirected C-H Borylation Methodologies Utilizing Octane, 1-(1,1-dimethylethoxy)-

There are no specific research findings in the reviewed literature on the undirected C-H borylation of Octane, 1-(1,1-dimethylethoxy)-. General studies on other ethers have shown that iridium catalysts can achieve borylation with a preference for the C-H bonds beta to the ether oxygen, but specific data for the title compound is absent. rsc.org

Without experimental data on the C-H borylation of Octane, 1-(1,1-dimethylethoxy)-, any discussion of regioselectivity would be speculative. In related long-chain alkanes, borylation typically favors the less sterically hindered primary (methyl) positions. For other ethers, electronic effects can also influence the site selectivity.

Mechanistic studies involving kinetic isotope effects (KIE) are crucial for understanding whether the C-H bond cleavage is the rate-determining step of a reaction. acs.orgorganic-chemistry.org However, no KIE studies have been published specifically for the C-H functionalization of Octane, 1-(1,1-dimethylethoxy)-.

Synthetic Transformations of Borylated Octane, 1-(1,1-dimethylethoxy)- Derivatives (e.g., oxidation, halogenation, cross-coupling, amination, homologation)

The conversion of organoboron compounds into other functional groups is a cornerstone of modern synthetic chemistry. However, as no methods for the borylation of Octane, 1-(1,1-dimethylethoxy)- have been reported, subsequent derivatizations have not been explored.

Octane, 1-(1,1-dimethylethoxy)- as a Model Protecting Group for Alcohols

The tert-butyl ether group is recognized for its considerable stability, particularly under basic conditions, making it a valuable protecting group for alcohols in multi-step syntheses. researchgate.netpuchd.ac.in Octane, 1-(1,1-dimethylethoxy)- represents an excellent model substrate for a primary alcohol protected with this group, allowing for the study of its cleavage under various conditions.

Investigation of tert-Butyl Ether Cleavage Under Various Acidic and Catalytic Conditions

The cleavage of tert-butyl ethers is typically achieved under acidic conditions, proceeding through a stable tert-butyl carbocation via an Sₙ1 or E1 mechanism. researchgate.net A variety of reagents and catalytic systems have been developed for this transformation, offering a range of mildness and selectivity.

Research by Kaur et al. on the synthesis of tert-butyl ethers included stability studies of Octane, 1-(1,1-dimethylethoxy)-. It was noted that the compound is stable at room temperature for extended periods (48 hours) in the presence of Yb(OTf)₃ and di-tert-butyl dicarbonate (B1257347). Slight deprotection to yield octan-1-ol was observed only after refluxing in nitromethane (B149229) at 100 °C for 24 hours, highlighting the group's robustness. researchgate.net

While a comprehensive study tabulating the cleavage of Octane, 1-(1,1-dimethylethoxy)- under diverse conditions is not available, a summary of general methods effective for deprotecting other tert-butyl ethers is presented below. These conditions are broadly applicable and represent standard protocols in organic synthesis.

Table 1: General Conditions for the Cleavage of tert-Butyl Ethers

| Reagent/Catalyst System | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0 °C to rt | Sₙ1/E1 | researchgate.net |

| Hydrogen Bromide (HBr) | Aqueous or in Acetic Acid | Sₙ1 | |

| Hydrogen Iodide (HI) | Aqueous solution | Sₙ1 | |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂ | Lewis Acid Catalysis | researchgate.net |

| Cerium(III) Chloride / Sodium Iodide | CH₃CN, reflux | Lewis Acid Catalysis | organic-chemistry.org |

| Erbium Triflate (Er(OTf)₃) | Methanol (B129727), MW irradiation | Lewis Acid Catalysis | organic-chemistry.org |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 100 °C | Lewis Acid Catalysis | researchgate.net |

| Phosphoric Acid (aq.) | Water | Brønsted Acid Catalysis | organic-chemistry.org |

Substrate Scope and Functional Group Tolerance in Deprotection Protocols

The deprotection of the tert-butyl ether, including Octane, 1-(1,1-dimethylethoxy)-, is a critical transformation in organic synthesis. The robustness of the tert-butyl group under many conditions, particularly basic media, makes it a valuable protecting group for alcohols. researchgate.net However, its removal requires specific, often acidic, conditions. Research has focused on developing mild and selective deprotection protocols that tolerate a wide range of other functional groups.

Various reagents have been developed for the cleavage of tert-butyl ethers, each with a distinct profile of reactivity and tolerance towards other functionalities. Strong acids like trifluoroacetic acid are effective but lack selectivity. thieme-connect.de Milder Lewis acid and reagent combinations have been explored to improve the chemoselectivity of the deprotection. For instance, the system of anhydrous cerium(III) chloride and sodium iodide in acetonitrile (B52724) has been shown to cleave aliphatic and aromatic tert-butyl ethers while being compatible with functionalities such as esters, nitriles, and other hydroxyl moieties. researchgate.net

Aqueous phosphoric acid has also been identified as an effective reagent for deprotecting tert-butyl ethers, with the significant advantage of tolerating other acid-sensitive groups like Cbz carbamates, benzyl (B1604629) esters, methyl esters, and tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orgorganic-chemistry.org Similarly, zinc bromide (ZnBr₂) has been used for the cleavage of tert-butyl esters, and while it can remove acid-labile amine protecting groups like Boc and trityl, it is compatible with others under specific conditions. researchgate.net The combination of the radical cation tris(4-bromophenyl)aminium, known as magic blue (MB•+), with triethylsilane offers a mild method for cleaving the C-O bond in tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org

The substrate scope for these deprotection reactions is broad, encompassing primary, secondary, and tertiary alkyl ethers, as well as aryl tert-butyl ethers. The specific conditions can often be tuned to achieve selective deprotection. For example, different silyl (B83357) ethers can be selectively removed in the presence of a tert-butyl ether by using reagents like fluorosilicic acid. thieme-connect.de

The table below summarizes the compatibility of various functional groups with selected deprotection reagents for tert-butyl ethers.

Table 1: Functional Group Tolerance in tert-Butyl Ether Deprotection

| Reagent/System | Tolerated Functional Groups | Labile Functional Groups | Source(s) |

|---|---|---|---|

| Anhydrous CeCl₃ / NaI | Esters, Nitriles, Hydroxyls, Carbonyls | - | researchgate.net |

| Aqueous H₃PO₄ | Cbz carbamates, Benzyl esters, Methyl esters, TBDMS ethers | - | organic-chemistry.orgorganic-chemistry.org |

| ZnBr₂ | PhF protected amines | N-Boc, N-Trityl | researchgate.net |

| Trifluoroacetic Acid (TFA) | - | Broadly reactive, low selectivity | thieme-connect.de |

Other Advanced Reactivity and Transformation Studies of Octane, 1-(1,1-dimethylethoxy)-

Beyond its role as a protected alcohol, the structural motifs within Octane, 1-(1,1-dimethylethoxy)- offer avenues for other advanced chemical transformations. Research has explored reactions that go beyond simple deprotection, targeting the ether linkage or the C-H bonds of the alkyl chains.

One area of advanced reactivity involves the catalytic functionalization of the strong C-H bonds within the tert-butyl group itself. Due to a high bond dissociation energy and steric hindrance, these C-H bonds are typically unreactive. researchgate.net However, recent studies have shown that highly electrophilic manganese catalysts, in combination with an oxidant like hydrogen peroxide and a strong hydrogen bond donor solvent, can achieve site-selective hydroxylation of tert-butyl C-H bonds. researchgate.net This transforms the inert tert-butyl group into a functional group, such as a primary alcohol, representing a significant advance in synthetic methodology. researchgate.net

Another type of transformation involves the formation of the tert-butyl ether linkage through novel catalytic methods. For example, the reaction of alcohols with di-tert-butyl dicarbonate (Boc₂O), catalyzed by ytterbium(III) triflate (Yb(OTf)₃), has been optimized for the synthesis of tert-butyl ethers like Octane, 1-(1,1-dimethylethoxy)-. researchgate.net This reaction proceeds through a decarboxylative etherification pathway. researchgate.net Furthermore, copper(I)-catalyzed reactions of aryl olefins with tert-butyl hydroperoxide (TBHP) can produce 2-tert-butoxy-1-arylethanones, where TBHP serves as the source for the tert-butoxy (B1229062) group. organic-chemistry.org

The table below outlines some of these advanced reactivity studies.

Table 2: Advanced Reactivity and Transformation Studies

| Reaction Type | Reagents/Catalyst | Substrate/Product Transformation | Research Focus | Source(s) |

|---|---|---|---|---|

| C-H Hydroxylation | [Mn(CF₃bpeb)(OTf)₂], H₂O₂ | tert-butyl group → Primary alcohol | Site-selective functionalization of inert C-H bonds. | researchgate.net |

| Decarboxylative Etherification | Yb(OTf)₃, Boc₂O | 1-Octanol (B28484) → Octane, 1-(1,1-dimethylethoxy)- | Optimization of tert-butyl ether synthesis. | researchgate.net |

| Oxy-alkoxylation | Cu(I) catalyst, TBHP | Aryl olefin → 2-tert-butoxy-1-arylethanone | Formation of tert-butoxy group from TBHP. | organic-chemistry.org |

Analytical and Computational Methodologies in Research on Octane, 1 1,1 Dimethylethoxy

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Octane, 1-(1,1-dimethylethoxy)-. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of the octyl and tert-butyl groups through the ether linkage.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different hydrogen environments within the molecule. The characteristic signals and their multiplicities allow for the unambiguous assignment of protons to the octyl and tert-butyl moieties.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms are indicative of their local electronic environment, clearly distinguishing the carbons of the octyl chain from those of the tert-butyl group and the ether-linked carbon. chemicalbook.com The use of standard Bruker pulse programs and referencing with an internal standard like tetramethylsilane (B1202638) (TMS) ensures the accuracy and reproducibility of the data. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Octane, 1-(1,1-dimethylethoxy)- This table is generated based on typical chemical shift values for similar structures and should be considered predictive. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl Group | ||

| -C(CH₃)₃ | 1.1 - 1.3 (singlet, 9H) | 28 - 30 |

| -C (CH₃)₃ | - | 72 - 74 |

| Octyl Group | ||

| -O-CH₂- | 3.3 - 3.5 (triplet, 2H) | 65 - 67 |

| -CH₂- (C2-C7) | 1.2 - 1.6 (multiplet, 12H) | 22 - 32 |

| -CH₃ | 0.8 - 1.0 (triplet, 3H) | 13 - 15 |

Chromatographic Approaches for Reaction Monitoring and Product Analysis in Research Settings

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of Octane, 1-(1,1-dimethylethoxy)- and for analyzing the purity of the final product. Gas chromatography (GC) is a particularly powerful tool for this purpose. hidenanalytical.com

In a typical research setting, the etherification reaction to produce octyl tert-butyl ether can be monitored by taking aliquots from the reaction mixture at different time intervals. These samples are then analyzed by GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). hidenanalytical.comresearchgate.net This allows for the quantification of reactants, products, and any byproducts, providing valuable kinetic data. hidenanalytical.com For instance, the progress of the Williamson ether synthesis, a common method for preparing ethers, can be effectively followed using these techniques. richmond.edumasterorganicchemistry.com The choice of a suitable capillary column, such as one with a non-polar stationary phase like dimethylpolysiloxane, and the optimization of the temperature program are crucial for achieving good separation of the components. nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry offers profound insights into the synthesis and reactivity of Octane, 1-(1,1-dimethylethoxy)- at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) Applications for Structure-Reactivity Relationships and Reaction Path Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. wikipedia.orgnih.gov In the context of Octane, 1-(1,1-dimethylethoxy)-, DFT calculations can be employed to understand the structure-reactivity relationships that govern its formation. mdpi.com For example, DFT can be used to model the Williamson ether synthesis reaction pathway, identifying transition states and calculating activation energies. researchgate.net This provides a detailed understanding of the reaction mechanism at an atomic level. numberanalytics.com

DFT calculations are also valuable for elucidating the energetics of different reaction pathways in etherification processes. nih.gov By comparing the energies of intermediates and transition states, the most favorable reaction pathway can be determined. nih.govacs.org Various functionals and basis sets can be tested to ensure the accuracy of the computational results. acs.org

Molecular Dynamics Simulations for Understanding Catalytic Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with catalysts over time. mdpi.com In the synthesis of ethers, where catalysts are often employed, MD simulations can model the interaction between the reactants (e.g., an alcohol and an alkyl halide) and the catalyst surface. mdpi.com This can reveal crucial details about the catalytic mechanism, such as how the catalyst facilitates bond breaking and formation. mdpi.com For instance, MD simulations can be used to study the role of a phase-transfer catalyst in the Williamson ether synthesis, providing insights into how it enhances the reaction rate.

Predictive Modeling of Synthetic Outcomes and Reactivity Profiles

Predictive modeling, often employing machine learning algorithms, is an emerging area in chemistry that aims to forecast the outcomes of chemical reactions. mit.eduacs.org By training models on large datasets of known reactions, it is possible to predict the major product and potential byproducts for a given set of reactants and conditions. mit.eduacs.orgresearchgate.net In the case of the synthesis of Octane, 1-(1,1-dimethylethoxy)-, predictive models could be developed to anticipate the yield and selectivity of the etherification reaction under different catalytic systems or reaction parameters. rsc.org This approach has the potential to accelerate the discovery and optimization of synthetic routes to this and other ethers. rsc.org

Future Directions and Emerging Research Opportunities for Octane, 1 1,1 Dimethylethoxy

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves harsh reaction conditions and the use of hazardous materials. numberanalytics.comacs.org Consequently, a significant area of future research is the development of greener and more sustainable methods for producing Octane, 1-(1,1-dimethylethoxy)-. This includes the use of renewable starting materials, such as those derived from biomass, and the design of synthetic pathways with higher atom economy and reduced waste generation. acs.orgnih.gov

Recent advancements have focused on catalytic systems that can operate under milder conditions and utilize less toxic reagents. acs.orggoogle.com For instance, research into the use of solid acid catalysts and solvent-free reaction conditions shows promise for a more environmentally benign synthesis of tert-butyl ethers. sci-hub.se The development of flow microreactor systems also presents an opportunity for a more efficient and sustainable production process. rsc.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Ethers

| Feature | Traditional Williamson Synthesis | Emerging Sustainable Routes |

| Starting Materials | Often petroleum-derived | Biomass-derived, renewable sources nih.gov |

| Catalysts | Strong bases (e.g., sodium hydride) | Heterogeneous catalysts, biocatalysts alfa-chemistry.comub.edu |

| Solvents | Often toxic and volatile organic solvents | Solvent-free conditions, green solvents google.comorganic-chemistry.org |

| Byproducts | Stoichiometric amounts of salt waste acs.org | Minimal waste, often water acs.org |

| Energy Consumption | Often requires high temperatures | Milder reaction conditions, microwave-assisted reactions numberanalytics.comalfa-chemistry.com |

Exploration of Heterogeneous and Biocatalytic Systems for Etherification

The shift towards more sustainable chemical production has spurred research into heterogeneous and biocatalytic systems for etherification reactions. Heterogeneous catalysts, such as zeolites and ion-exchange resins, offer significant advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity. ub.edugoogle.comresearchgate.netresearchgate.net Research is ongoing to develop more robust and active heterogeneous catalysts for the synthesis of Octane, 1-(1,1-dimethylethoxy)-, focusing on tailoring the catalyst's properties to optimize yield and selectivity. ub.edu

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents another frontier in the sustainable synthesis of ethers. rsc.org While still an emerging area for ether production, biocatalysis offers the potential for highly selective reactions under mild conditions, minimizing the formation of byproducts. rsc.org Future research will likely focus on identifying and engineering enzymes capable of efficiently catalyzing the etherification of 1-octanol (B28484) with a tert-butyl source.

Advanced Functionalization Strategies for Complex Molecular Architectures and Biomimetic Systems

Beyond its synthesis, there is growing interest in the functionalization of ethers like Octane, 1-(1,1-dimethylethoxy)- to create more complex molecules. numberanalytics.com Advanced strategies such as C-H activation and cross-coupling reactions are being explored to introduce new functional groups into the ether structure. numberanalytics.com This opens up possibilities for using this ether as a building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds. researchgate.net

The unique properties of the tert-butoxy (B1229062) group, such as its steric bulk and relative stability, make it an interesting component in the design of biomimetic systems. researchgate.net Research in this area could explore how the incorporation of this ether moiety influences the properties and functions of larger molecular assemblies, potentially leading to new materials with tailored characteristics.

Integration of Octane, 1-(1,1-dimethylethoxy)- Research with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. alfa-chemistry.com Future research on Octane, 1-(1,1-dimethylethoxy)- will be increasingly guided by these principles. This involves a holistic approach that considers the entire lifecycle of the compound, from the sourcing of raw materials to its final application and disposal. advancedsciencenews.com

Key areas of focus will include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Chemicals: Employing and generating substances that possess little or no toxicity to human health and the environment. acs.org

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. numberanalytics.com

Use of Renewable Feedstocks: Shifting from depleting feedstocks like petroleum to renewable ones such as biomass. nih.govresearchgate.net

Role of Octane, 1-(1,1-dimethylethoxy)- as a Model Compound in Fundamental Investigations of Ether Chemistry

The relatively simple structure of Octane, 1-(1,1-dimethylethoxy)- makes it an excellent model compound for fundamental studies of ether chemistry. Its properties can be used to investigate reaction mechanisms, catalytic processes, and the influence of structure on reactivity. researchgate.netpearson.com For example, it can be used to study the cleavage of ether bonds under various conditions, providing insights that are applicable to more complex ether-containing molecules. numberanalytics.comresearchgate.net

Furthermore, as a component in fuel blends, understanding its combustion properties and metabolic pathways is crucial. researchgate.nethealtheffects.org Research in this area can contribute to the development of cleaner-burning fuels and a better understanding of the environmental impact of fuel additives.

Q & A

Q. What are the established synthetic routes for preparing 1-(1,1-dimethylethoxy)octane, and what are their comparative advantages?

The synthesis of 1-(1,1-dimethylethoxy)octane (a tert-butoxy ether) can be achieved via:

- Acid-catalyzed condensation : Reacting methanol with paraformaldehyde in the presence of acidic catalysts (e.g., H₂SO₄) under mild conditions, yielding moderate to high purity .

- Transition metal-mediated pathways : Using molecularly defined Ni(II) complexes (2 mol%) for direct condensation, which offers better regioselectivity and reduced side reactions compared to acid catalysis .

Comparative advantages include higher yields with metal catalysts (70–85%) versus acid catalysis (60–75%), though the latter is more cost-effective for small-scale syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-(1,1-dimethylethoxy)octane, and how can data interpretation be optimized?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butoxy group (δ 1.2–1.4 ppm for C(CH₃)₃) and octyl chain integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 187.2) and fragmentation patterns .

- Gas chromatography (GC) : Paired with flame ionization detection (FID) to assess purity (>95% for most synthetic batches) .

Data interpretation benefits from cross-referencing with databases like EPA DSSTox or PubChem, which provide validated spectral libraries .

Q. What are the key safety considerations and handling protocols for 1-(1,1-dimethylethoxy)octane in laboratory settings?

- Toxicity : Limited acute toxicity data, but structural analogs (e.g., 1-(1,1-dimethylethoxy)-2-propanol) show mild irritancy to mucous membranes .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid direct skin contact; wash thoroughly with soap and water if exposed .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Stability tests indicate no significant decomposition at 25°C for 6 months .

Advanced Research Questions

Q. How does the choice of catalyst influence the reaction mechanism and yield in the synthesis of 1-(1,1-dimethylethoxy)octane via acid-catalyzed vs. transition metal-mediated pathways?

- Acid catalysis : Proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol. This pathway often generates minor byproducts (e.g., dimers) due to competing dehydration .

- Ni(II)-mediated synthesis : Involves coordination of the aldehyde to the metal center, enabling selective acetal formation. This method suppresses side reactions, achieving yields >80% .

Mechanistic studies (kinetic isotope effects, DFT calculations) are recommended to elucidate activation barriers and optimize catalyst design .

Q. What are the thermal stability profiles and decomposition pathways of 1-(1,1-dimethylethoxy)octane under varying atmospheric conditions?

- Thermal degradation : Decomposes above 188°C, releasing isobutylene and formaldehyde as primary byproducts .

- Oxidative stability : Exposure to O₂ at elevated temperatures (100°C) accelerates decomposition, forming peroxides detectable via iodometric titration .

Thermogravimetric analysis (TGA) coupled with GC-MS is critical for identifying degradation products and establishing safe operating temperatures .

Q. How can conflicting spectral data from different synthetic batches of 1-(1,1-dimethylethoxy)octane be systematically resolved?

- Batch-to-batch variability : Discrepancies in NMR/GC-MS data often arise from residual solvents (e.g., methanol) or unreacted starting materials.

- Resolution strategies :

Q. What role does 1-(1,1-dimethylethoxy)octane serve as an intermediate in multi-step organic syntheses, particularly in protecting group strategies?

- Protecting group applications : The tert-butoxy group shields alcohols or amines during complex reactions (e.g., peptide synthesis), with deprotection achievable under mild acidic conditions (HCl/MeOH) .

- Case study : Analogous compounds (e.g., 1-(1,1-dimethylethoxy)-3-methoxyphenyl derivatives) are used in pesticide intermediate synthesis, demonstrating stability under basic conditions .

Notes

- Methodological Rigor : Answers emphasize experimental design, reproducibility, and validation via authoritative databases.

- Advanced Techniques : Recommendations include DFT calculations and kinetic studies to address mechanistic gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.